molecular formula C13H13BrO6 B2792211 (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate CAS No. 1820607-87-1

(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate

Cat. No.: B2792211
CAS No.: 1820607-87-1
M. Wt: 345.145
InChI Key: VUTGEMBIPTYLGQ-UHFFFAOYSA-N
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Description

(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate (CAS 1820607-87-1) is an organic compound with the molecular formula C13H13BrO6 and a molecular weight of 345.14 g/mol . This benzaldehyde derivative features a triacetate (also known as a diacetyloxymethyl) functional group at the benzylic position, along with a bromine substituent on the aromatic ring . The presence of these protective acetyl groups and a halogen atom makes it a potential intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules where controlled deprotection can be utilized. The calculated properties of this compound include a topological polar surface area of 78.9 Ų and an estimated XLogP of 2.1, which can inform predictions of its solubility and permeability in research applications . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-bromo-6-(diacetyloxymethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO6/c1-7(15)18-12-10(5-4-6-11(12)14)13(19-8(2)16)20-9(3)17/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTGEMBIPTYLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1Br)C(OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate typically involves the acetylation of [2-(acetyloxy)-3-bromophenyl]methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the acetylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters and enhances the yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding alcohols in the presence of aqueous acids or bases.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are typically employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Hydrolysis: Products include [2-(hydroxy)-3-bromophenyl]methanol.

    Oxidation: Products include [2-(acetyloxy)-3-bromophenyl]acetic acid.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its functional groups allow for further derivatization, making it useful in creating various chemical entities.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects.
  • Anticancer Potential : Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
MCF-71.749.20
A5492.249.20

Medicine

  • Therapeutic Agent Development : Due to its bioactive properties, this compound is being explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections. Its ability to interact with specific biological targets makes it a candidate for drug development.

Study 1: Anticancer Activity

A study assessed the anticancer effects of several derivatives related to this compound. The results indicated strong antiproliferative effects across multiple cancer types:

  • Methodology : The study utilized cell viability assays to determine IC50 values for various compounds.
  • Findings : Compounds with similar scaffolds consistently exhibited IC50 values less than 5 µM across breast and lung cancer cell lines.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity:

  • Methodology : The compound was tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods.
  • Results : It demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate involves its hydrolysis to release active acetic acid derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Aromatic Cores

Methyl 2-(3-bromophenyl)acetate
  • Molecular Formula : C₉H₉BrO₂
  • CAS : 150529-73-0
  • Substituents : Single bromine atom at the phenyl ring’s meta position and a methyl acetate group.
  • Comparison: Simpler structure with fewer acetyloxy groups, resulting in lower molecular weight (245.07 g/mol vs. 347.12 g/mol for the target compound). Applications: Intermediate in agrochemical or pharmaceutical synthesis (e.g., coupling reactions) .
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate
  • Molecular Formula : C₁₇H₁₇BrO₃
  • CAS : 86560-10-3
  • Substituents : Bromomethyl and benzyloxy groups on the phenyl ring.
  • Comparison :
    • Contains a bromomethyl group instead of bromine directly on the ring, enabling alkylation reactions.
    • Benzyloxy group enhances lipophilicity compared to acetyloxy substituents.
    • Applications: Likely used in polymer chemistry or as a building block for bioactive molecules .

Functional Analogues with Multiple Acetyloxy Groups

8-(Acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate (Compound 7)
  • Molecular Formula : C₂₁H₁₈O₈S
  • Substituents : Two acetyloxy groups on a coumarin scaffold and a methanesulfonyl group.
  • Acetyloxy groups enhance bioavailability, but the sulfonyl group in Compound 7 adds polar character.
Phenol,2,6-bis[[2-(acetyloxy)-3,5-dimethylphenyl]methyl]-,1-acetate
  • Molecular Formula: Not explicitly stated ().
  • Substituents : Two acetyloxy groups and methyl groups on each benzyl moiety.
  • Comparison: Higher steric bulk due to bis-benzylmethyl groups, limiting reactivity in nucleophilic substitutions. Potential applications in dendrimer synthesis or as crosslinking agents in polymers .

Comparison Table

Compound Name Molecular Formula CAS Number Key Substituents Biological Activity Applications
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate C₁₂H₁₁BrO₆ 1820607-87-1 Bromine, two acetyloxy groups Not reported Organic synthesis intermediate
Methyl 2-(3-bromophenyl)acetate C₉H₉BrO₂ 150529-73-0 Single bromophenyl, methyl acetate Not specified Agrochemical intermediates
Compound 7 (Coumarin derivative) C₂₁H₁₈O₈S - Acetyloxy, methanesulfonyl, coumarin core Cytotoxic (CC₅₀ = 24 μM) Anticancer drug development
Phenol,2,6-bis[[2-(acetyloxy)-3,5-dimethylphenyl]methyl]-,1-acetate - - Multiple acetyloxy, dimethyl groups Not reported Polymer chemistry

Key Findings and Implications

Bioactivity: Unlike Compound 7, which shows pronounced anticancer activity, the target compound’s bioactivity remains unexplored. Its lipophilicity (due to acetyl groups) may improve cell membrane permeability if tested.

Synthetic Versatility: The presence of bromine offers a handle for further functionalization, contrasting with non-halogenated analogues like those in .

Biological Activity

The compound (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate (CAS No. 1820607-87-1) is a synthetic organic molecule that has gained attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C12_{12}H13_{13}BrO5_{5}
  • Molecular Weight : 303.13 g/mol

This compound features two acetyloxy groups and a bromophenyl moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, similar compounds have demonstrated several modes of action:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes, impacting metabolic pathways crucial for cell survival and proliferation .
  • Receptor Modulation : The presence of bromine in the phenyl ring may enhance binding affinity to specific receptors, altering cellular signaling pathways .
  • Cell Cycle Interference : Some derivatives have been shown to induce cell cycle arrest, particularly in cancer cell lines, suggesting potential anticancer properties .

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. Studies involving structurally related compounds have shown:

  • Inhibition of Cell Proliferation : Similar acetoxy-substituted compounds displayed IC50_{50} values ranging from 5.73 µM to 24.9 µM against breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro .
  • Mechanistic Insights : Compounds exhibiting such activities often target the vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth and angiogenesis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Similar compounds are generally well absorbed after oral administration.
  • Distribution : These compounds tend to distribute widely in tissues due to their lipophilicity.
  • Metabolism : Metabolized primarily in the liver through phase I and II reactions, leading to various metabolites.
  • Excretion : Primarily excreted via urine; however, specific studies on this compound are needed for detailed pharmacokinetic profiling.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities associated with acetoxy-substituted compounds:

StudyCompoundCell LineIC50_{50} ValueMechanism
Compound 4MCF-75.73 µMVEGFR Inhibition
Compound 6MDA-MB-23112.15 µMCell Cycle Arrest
Compound 3cMCF-713.66 µMApoptosis Induction

These findings suggest that modifications in the chemical structure can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step esterification and bromination. For example, bromination of precursor phenylacetic acid derivatives can be achieved using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C . Subsequent acetylation may require acetyl chloride in pyridine under reflux (70–80°C) with rigorous exclusion of moisture. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics, as polar aprotic solvents enhance nucleophilic acyl substitution . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound from byproducts like diacetylated isomers .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR should confirm acetyloxy groups (singlets at δ 2.1–2.3 ppm) and bromophenyl protons (aromatic signals at δ 7.2–7.8 ppm with coupling patterns indicating substitution) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) must align with theoretical molecular weight (C₁₂H₁₁BrO₆: ~346.99 g/mol).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities like residual brominated intermediates .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to hydrolysis due to ester and acetyloxy groups. Store desiccated at –20°C in amber vials to prevent photodegradation of the bromophenyl moiety. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., the acetyloxy carbonyl carbon). Molecular docking studies may predict interactions with biological targets, such as esterase enzymes, guiding functionalization strategies .

Q. What experimental strategies resolve contradictions in reported reaction yields for brominated aromatic intermediates?

  • Methodological Answer : Discrepancies often arise from trace moisture or competing side reactions (e.g., di-bromination). Controlled experiments with in-situ IR monitoring can track bromine consumption . Design of Experiments (DoE) using parameters like temperature, stoichiometry, and solvent polarity optimizes reproducibility .

Q. How does the compound’s electronic structure influence its degradation pathways in environmental or biological systems?

  • Methodological Answer : Electrochemical studies (cyclic voltammetry) reveal redox behavior, while LC-MS/MS identifies degradation products (e.g., debrominated or hydrolyzed derivatives) under simulated physiological conditions (pH 7.4 buffer, 37°C) . Kinetic isotope effects (KIEs) using deuterated analogs can elucidate hydrolysis mechanisms .

Q. What advanced techniques characterize its adsorption behavior on catalytic surfaces or nanomaterials?

  • Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles quantifies adsorption kinetics. X-ray photoelectron spectroscopy (XPS) detects changes in binding energy of bromine (Br 3d₅/₂ ~70 eV) upon interaction with metal oxides, informing catalytic applications .

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